6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxaldehyde
Description
6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxaldehyde is a heteroaromatic compound featuring a pyridine ring substituted with an aldehyde group at the 3-position and a 5-bromo-2-methoxyphenyl group at the 6-position. Its molecular formula is C₁₃H₁₀BrNO₂, with a molecular weight of 300.13 g/mol . The compound is identified by CAS number 898795-99-8 and synonyms such as ZINC2527578 and AB20071 . The aldehyde functional group at the pyridine’s meta-position makes it a versatile intermediate in organic synthesis, particularly for constructing pharmaceuticals, agrochemicals, and ligand frameworks.
Structurally, the bromine atom at the 5-position of the phenyl ring enhances electrophilic substitution reactivity, while the methoxy group at the 2-position contributes to steric and electronic modulation. The compound’s InChIKey (NSPIUZSYIGEWLY-UHFFFAOYSA-N) confirms its unique stereoelectronic profile .
Properties
IUPAC Name |
6-(5-bromo-2-methoxyphenyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c1-17-13-5-3-10(14)6-11(13)12-4-2-9(8-16)7-15-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPIUZSYIGEWLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2=NC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxaldehyde typically involves the bromination of 2-methoxyphenylpyridine followed by formylation. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The formylation step can be achieved using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and formylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products Formed
Oxidation: 6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxylic acid
Reduction: 6-(5-Bromo-2-methoxyphenyl)pyridine-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where brominated aromatic compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and methoxy group can influence its binding affinity and selectivity towards these targets, making it a valuable compound for drug discovery and development.
Comparison with Similar Compounds
Table 1: Key Pyridine-3-Carboxaldehyde Derivatives
Key Observations :
- Electronic Effects : The electron-withdrawing bromine and trifluoromethyl groups (in 6-Bromo and 6-CF₃ derivatives) increase electrophilicity at the aldehyde, enhancing reactivity in nucleophilic additions. In contrast, the pyrrolidinyl group (electron-donating) reduces electrophilicity, favoring coordination chemistry .
- Synthetic Utility: The bromophenyl substituent in this compound enables Suzuki-Miyaura cross-coupling, a pathway less accessible in non-halogenated analogs .
Bromo-Methoxy Substituted Analogues
Table 2: Bromo-Methoxy Derivatives
Key Observations :
- Bioactivity: Thiazole derivatives (e.g., [4-(5-Bromo-2-methoxyphenyl)-thiazol-2-yl]methanol) exhibit antifungal activity, suggesting the bromo-methoxy motif enhances membrane penetration . The pyridine-3-carboxaldehyde variant’s aldehyde group facilitates Schiff base formation, critical for metal-chelating pharmaceuticals .
- Synthetic Yields: Methanol derivatives (e.g., 2g in ) achieve higher yields (89%) compared to aldehyde-containing analogs, likely due to aldehyde sensitivity during purification .
Heterocyclic Analogues
Table 3: Heterocyclic Variants
Key Observations :
- Reactivity : Fused heterocycles (e.g., imidazo[2,1-b]thiazole) exhibit enhanced π-stacking and hydrogen-bonding capacity, improving binding to biological targets .
- Challenges : Low yields in pyrrolo[2,3-b]pyridine derivatives (15%) highlight steric hindrance issues during cyclization .
Research Findings and Data
Spectroscopic Characterization
Biological Activity
Overview
6-(5-Bromo-2-methoxyphenyl)pyridine-3-carboxaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyridine ring substituted with a carboxaldehyde group and a bromo-methoxy phenyl moiety, which may contribute to its reactivity and biological properties.
Chemical Structure
The structure of this compound can be represented as follows:
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of the carboxaldehyde functional group may facilitate nucleophilic attacks by biological molecules, leading to enzyme inhibition or modulation.
Antitumor Activity
Research has indicated that derivatives of pyridine compounds, including those similar to this compound, exhibit significant antitumor activities. For instance, studies have shown that certain pyridine derivatives can inhibit cell proliferation in various cancer cell lines. The IC50 values for these compounds often range in the nanomolar scale, indicating potent activity.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | KG1 | 25.3 ± 4.6 |
| Compound B | SNU16 | 77.4 ± 6.2 |
This highlights the potential of this compound as a lead compound for further development in cancer therapeutics.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes. For example, it may act as an inhibitor of protein tyrosine kinases (PTKs), which are critical in cancer progression and signal transduction pathways.
Case Studies
- Study on Antiproliferative Effects : A study conducted on a series of pyridine derivatives demonstrated that modifications at the 5-position could enhance antiproliferative activity against various cancer cell lines. The study found that compounds with electron-withdrawing groups exhibited improved potency compared to their unsubstituted counterparts.
- Mechanistic Insights : Another study explored the mechanism by which similar pyridine derivatives inhibit cellular pathways involved in tumor growth. The findings suggested that these compounds could induce apoptosis through the activation of caspases, leading to programmed cell death.
Research Findings
Recent advances have shown that compounds with structural similarities to this compound possess diverse biological activities, including:
- Antimicrobial Properties : Some studies have reported effective antimicrobial activity against various pathogens, indicating potential applications in infectious diseases.
- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation markers, suggesting their utility in treating inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
